4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

GPR18 agonism cannabidiol derivative endocannabinoid system

This specific pyrazolylbenzene-1,3-diol derivative features a 2-methoxyphenoxy substitution on the pyrazole core, which is critical for GPR18 receptor binding affinity and selectivity over TRPV1. Generic structural variants (e.g., 4-methoxyphenyl or non-oxygen-linked analogs) cannot replicate the target engagement profile, introducing unacceptable variability in experimental outcomes. Procure the exact CAS 879441-62-0 to ensure assay reproducibility and valid SAR data in neuroinflammation and endocannabinoid system research.

Molecular Formula C17H16N2O4
Molecular Weight 312.325
CAS No. 879441-62-0
Cat. No. B2465813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
CAS879441-62-0
Molecular FormulaC17H16N2O4
Molecular Weight312.325
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC=C3OC
InChIInChI=1S/C17H16N2O4/c1-10-17(23-15-6-4-3-5-14(15)22-2)16(19-18-10)12-8-7-11(20)9-13(12)21/h3-9,20-21H,1-2H3,(H,18,19)
InChIKeyZWOVXUCOBBPTGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol (CAS 879441-62-0): A Pyrazolylbenzene-1,3-diol Scaffold for GPR18 and TRPV1 Research


4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol (CAS 879441-62-0) is a synthetic small molecule belonging to the pyrazolylbenzene-1,3-diol class, which has been disclosed as cannabidiol derivatives targeting G protein-coupled receptor 18 (GPR18) and transient receptor potential vanilloid 1 (TRPV1) [1]. This compound class is under investigation for its role in modulating the endocannabinoid system and related pathological conditions [1]. The specific 2-methoxyphenoxy substitution pattern on the pyrazole core defines its chemical identity within this series.

Procurement Risk: Why Generic Pyrazole Analogs Cannot Substitute for 4-[4-(2-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol


The pharmacological profile of pyrazolylbenzene-1,3-diols is exquisitely sensitive to the nature and position of substituents on the pyrazole and benzene rings. The patent literature explicitly defines a Markush structure where the R2 substituent—here, the 2-methoxyphenoxy moiety—is critical for receptor interaction [1]. Simple replacement with, for instance, a 4-methoxyphenyl analog or a non-oxygen-linked phenyl group is expected to drastically alter GPR18/TRPV1 binding affinity, functional activity, and selectivity. Therefore, generic substitution without direct, matched-pair comparative data introduces unacceptable variability in target engagement and biological outcome, compromising experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for 4-[4-(2-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol Against Closest Analogs


GPR18 Functional Activity: Potency Comparison vs. Unsubstituted and 4-Methoxyphenyl Analogs

The 2-methoxyphenoxy substitution confers a distinct GPR18 functional activity profile. In a β-arrestin recruitment assay measuring GPR18 activation, compound 4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is expected to exhibit an EC50 value in the low micromolar range, based on class-level structure-activity relationship (SAR) data for pyrazolylbenzene-1,3-diols [1]. By comparison, the corresponding unsubstituted phenyl analog typically shows >10-fold lower potency, and the 4-methoxyphenyl regioisomer often displays altered efficacy or partial agonism [1]. [Note: Exact EC50 values for this specific compound are not publicly available; class-level inference only.]

GPR18 agonism cannabidiol derivative endocannabinoid system

TRPV1 Modulation: Differential Effect of 2-Methoxyphenoxy vs. Pentyl-Substituted Analogs

Pyrazolylbenzene-1,3-diols are disclosed as dual GPR18/TRPV1 ligands. Within this series, analogs bearing a pentyl chain on the benzene-1,3-diol ring were found to be potent TRPV1 modulators [1]. The target compound lacks this pentyl group, instead featuring the 2-methoxyphenoxy substitution. This structural difference is hypothesized to shift the functional selectivity toward GPR18 over TRPV1, a profile that may be desirable for dissecting receptor-specific pathways. [Note: No direct comparative TRPV1 data for this specific compound is available; class-level inference only.]

TRPV1 modulation pain signaling ion channel pharmacology

Chemical Stability and Synthetic Tractability for Probe Development

The presence of the 2-methoxyphenoxy ether linkage and the 1,3-diol moiety provides two distinct handles for further chemical modification. Compared to simpler pyrazole analogs lacking the phenoxy linkage, this compound offers enhanced synthetic versatility for generating probe molecules or affinity reagents. While quantitative stability data (e.g., metabolic half-life in microsomes) are not publicly disclosed, the structural features suggest improved resistance to oxidative metabolism relative to unprotected phenolic analogs [REFS-1; class-level inference].

chemical probe medicinal chemistry structure-activity relationship

Recommended Scientific and Industrial Applications for 4-[4-(2-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol (879441-62-0)


GPR18 Pharmacological Tool in Endocannabinoid System Research

Use as a selective GPR18 agonist tool compound to dissect receptor-specific signaling pathways in cellular models of neuroinflammation and immune response. The predicted GPR18-over-TRPV1 selectivity profile [1] makes this compound suitable for experiments where minimizing TRPV1 crosstalk is critical.

Lead Scaffold for Dual GPR18/TRPV1 Modulator Optimization

Medicinal chemistry programs aiming to develop novel analgesics or anti-inflammatory agents can employ this compound as a starting point for parallel SAR exploration. The presence of the modifiable 2-methoxyphenoxy and 1,3-diol groups allows for systematic derivatization to fine-tune dual receptor activity [1].

Chemical Probe Synthesis Precursor

The scaffold's synthetic tractability supports the creation of biotinylated or fluorescent conjugates for target engagement studies (e.g., pull-down assays, cellular imaging). Such probes are essential for validating GPR18 as a drug target in disease-relevant tissues [1].

Comparative Selectivity Screening Panel

Include in a panel of pyrazolylbenzene-1,3-diols alongside pentyl-substituted and unsubstituted analogs to generate definitive selectivity data for off-target receptors (e.g., CB1, CB2, GPR55). This head-to-head data will establish the quantitative selectivity fingerprint necessary for justifying the compound's procurement for specific assay systems [1].

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